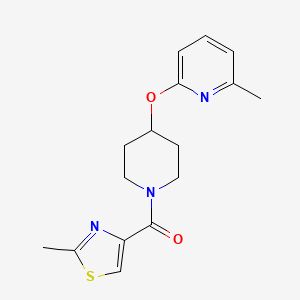

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone

Description

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Properties

IUPAC Name |

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-11-4-3-5-15(17-11)21-13-6-8-19(9-7-13)16(20)14-10-22-12(2)18-14/h3-5,10,13H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHASJIOUYUQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CSC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multiple steps, including the formation of the piperidine, pyridine, and thiazole rings, followed by their assembly into the final compound. Common synthetic routes may include:

Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

Formation of the Pyridine Ring: Pyridine rings can be synthesized via methods such as the Hantzsch pyridine synthesis, which involves the condensation of aldehydes, ammonia, and β-ketoesters.

Formation of the Thiazole Ring: Thiazole rings are often synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.

Substitution: Reagents such as halogens, alkyl halides, and acids or bases can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Mechanism of Action : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. In particular, it targets the cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Case Study : A study published in Nature Reviews Cancer demonstrated that derivatives of similar structures exhibited potent inhibitory effects on CDK4 and CDK6, leading to significant antitumor activity in xenograft models . The compound's structural analogs were shown to possess enhanced selectivity and bioavailability.

-

Neuropharmacological Potential

- CNS Activity : The piperidine structure is often associated with central nervous system activity. Research indicates that compounds with similar scaffolds may exhibit anxiolytic or antidepressant effects.

- Case Study : A pharmacological evaluation revealed that structurally related compounds significantly improved cognitive function in animal models of depression . This suggests that (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone could be explored for neuroprotective effects.

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties for this compound:

- Absorption : High oral bioavailability has been observed in related compounds.

- Distribution : The lipophilicity of the compound suggests good tissue penetration.

- Metabolism : Initial studies indicate that metabolic pathways may involve cytochrome P450 enzymes, affecting drug interactions.

- Excretion : Predominantly renal excretion is expected based on similar structures.

Mechanism of Action

The mechanism of action of (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Interaction with Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone: This compound is unique due to its specific combination of piperidine, pyridine, and thiazole rings.

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanol: A similar compound with a hydroxyl group instead of a methanone group.

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methylamine: Another similar compound with an amine group.

Uniqueness

The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical reactivity. Its combination of heterocyclic rings provides a versatile scaffold for the development of new compounds with tailored properties.

Biological Activity

The compound (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone , with CAS number 1797147-01-3 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 317.4 g/mol . The structure features a piperidine ring, which is known for its diverse biological activities, and a thiazole moiety that contributes to its pharmacological profile.

| Property | Value |

|---|---|

| CAS Number | 1797147-01-3 |

| Molecular Formula | C₁₆H₁₉N₃O₂S |

| Molecular Weight | 317.4 g/mol |

| Structural Features | Piperidine, Thiazole |

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antitumor , antimicrobial , and anti-inflammatory properties. The following sections detail specific biological activities associated with this compound.

Antitumor Activity

Recent studies have highlighted the potential of piperidine derivatives as anticancer agents. For instance, compounds structurally related to our target have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and myeloma. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer cell proliferation and apoptosis regulation .

Case Study:

A study evaluated the cytotoxic effects of similar piperidine derivatives on multiple hematological cancer cell lines. The results indicated significant reductions in cell viability and increased expression of apoptosis-related genes such as p53 and Bax , suggesting a mechanism involving apoptosis induction .

Antimicrobial Activity

The compound's thiazole component is known for its antimicrobial properties. Research has shown that thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated that similar compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Klebsiella pneumoniae | 0.030 |

Anti-inflammatory Activity

Piperidine derivatives have also been investigated for their anti-inflammatory properties. Compounds with similar structural motifs have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Receptor Binding: The compound may interact with specific receptors involved in cell signaling pathways related to cancer progression and inflammation.

- Enzyme Inhibition: It may inhibit enzymes that are crucial for tumor growth or inflammatory responses.

- Gene Expression Modulation: Similar compounds have been shown to modulate the expression of genes involved in apoptosis and inflammation.

Q & A

Basic: How can the synthesis of (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone be optimized for improved yield and purity?

Methodological Answer:

Synthetic optimization should focus on reaction conditions and purification strategies. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., THF, dichloromethane) to minimize side reactions. Evidence from piperidine-ether coupling reactions suggests NaOH in dichloromethane improves regioselectivity .

- Temperature Control : Microwave-assisted synthesis (60–80°C) reduces reaction time and enhances yield, as demonstrated in similar heterocyclic systems .

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization from ethanol can achieve >99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.